2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid is a complex organic compound with the Chemical Abstracts Service (CAS) Number 63826-34-6. This compound features a unique bicyclic structure that incorporates both a thiophene ring and a cycloheptane moiety, making it of interest in various chemical and pharmaceutical applications. Its molecular formula is and it has a molecular weight of 253.32 g/mol .
2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid is classified as an organic compound, specifically a carboxylic acid derivative due to the presence of the carboxylic acid functional group. It is also categorized within the broader class of thiophene derivatives, which are known for their diverse biological activities.
The synthesis of 2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common approach includes the formation of the cycloheptathiophene framework followed by acylation and amination steps to introduce the acetamido and carboxylic acid functionalities.
The molecular structure of 2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid can be represented using several chemical notation systems:
InChI=1S/C12H15NO3S/c1-7(14)13-11-10(12(15)16)8-5-3-2-4-6-9(8)17-11/h17H,2-6H2,1H3,(H,13,14)(H,15,16)
CC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)O
.The structural analysis reveals that the compound contains multiple functional groups that contribute to its reactivity and potential biological activity.
2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and amides:
The reactivity of this compound is influenced by its structural features; for instance, the presence of electron-withdrawing groups can enhance electrophilicity at certain sites.
The mechanism of action for 2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid in biological systems is not extensively documented but is hypothesized based on similar compounds:
Further studies are required to elucidate its exact mechanism of action in therapeutic contexts.
2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid has potential applications in:
This compound exemplifies the intricate interplay between structure and function in organic chemistry and holds promise for further exploration in both synthetic and medicinal chemistry domains.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0